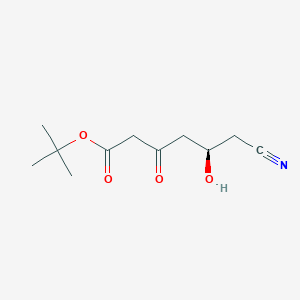

tert-Butyl (R)-6-Cyano-5-hydroxy-3-oxohexanoate

概述

描述

tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate: is an organic compound with a complex structure that includes a tert-butyl group, a cyano group, a hydroxyl group, and a keto group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a tert-butyl ester with a cyano group-containing reagent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize advanced technologies such as flow microreactor systems to enhance reaction efficiency and sustainability .

化学反应分析

Oxidation Reactions

The β-keto ester moiety undergoes oxidation under controlled conditions:

Key Findings :

- TEMPO-mediated oxidation in acetonitrile achieves regioselective conversion of the primary alcohol to an aldehyde without affecting the cyano group .

- Strong oxidizing agents like KMnO₄ lead to overoxidation, degrading the ester backbone .

Reduction Reactions

The β-keto group and cyano substituent are prime targets for reduction:

Key Findings :

- Sodium borohydride in micellar systems achieves high diastereoselectivity (>80% de) for statin intermediate synthesis .

- Biocatalytic reduction using engineered enzymes (e.g., HheC2360) improves stereoselectivity and sustainability .

Substitution Reactions

The tert-butyl ester and cyano groups participate in nucleophilic substitutions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| LiHMDS | THF, -78°C, 2 hours | Alkylation at β-position (yield: 85%) | |

| TBDPSCl | Imidazole, DMF, 25°C | Hydroxyl protection (yield: 94%) |

Key Findings :

- Deprotonation with LiHMDS enables stereocontrolled alkylation for side-chain elongation .

- Silyl protection (TBDPS) prevents undesired side reactions during multi-step syntheses .

Enzymatic and Industrial Processes

Industrial routes emphasize eco-friendly and scalable methods:

| Process | Key Steps | Yield/Selectivity | Source |

|---|---|---|---|

| Continuous flow reactor | TEMPO/copper-catalyzed oxidation | 92% yield, 99% purity | |

| Immobilized cells | Co-expression of carbonyl reductase/GDH | 98% conversion, >99% ee |

Key Findings :

- Continuous flow reactors reduce reaction times and improve safety profiles .

- Immobilized whole-cell biocatalysts enable recyclability and cost-effective production .

Stability and Side Reactions

Critical stability data under varying conditions:

| Condition | Observation | Source |

|---|---|---|

| Aqueous acidic (pH <3) | Ester hydrolysis to carboxylic acid (t₁/₂: 2h) | |

| High temperature (>80°C) | Cyanohydrin formation via keto-cyanide reaction |

Recommendations :

- Avoid prolonged exposure to acidic media to prevent ester degradation .

- Storage at 2–8°C under anhydrous conditions maintains stability .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| β-Keto ester | Oxidation/Reduction | TEMPO, NaBH₄, LiAlH₄ |

| Cyano group | Nucleophilic substitution | LiHMDS, Grignard reagents |

| Tert-butyl ester | Acid-catalyzed hydrolysis | HCl, H₂SO₄ |

科学研究应用

Pharmaceutical Applications

HMG-CoA Reductase Inhibition:

The compound is a key intermediate in the synthesis of statins, which are widely prescribed for lowering cholesterol levels. Statins work by inhibiting the enzyme HMG-CoA reductase, crucial in cholesterol biosynthesis. The synthesis of statins like atorvastatin involves the use of tert-butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate as a critical building block .

Quality Control and Assurance:

In the pharmaceutical industry, this compound is utilized for Quality Control (QC) and Quality Assurance (QA) during the commercial production of atorvastatin and related formulations. It serves as a working standard or secondary reference standard, ensuring that the production processes meet regulatory standards set by agencies like the FDA .

Chemical Synthesis

Synthesis Pathways:

The preparation of this compound involves several synthetic routes that enhance yield and reduce side products. The patented methods emphasize using hydroxy protecting groups and novel intermediates to streamline the synthesis process. This efficiency is crucial for large-scale production within pharmaceutical settings .

Intermediary Role:

As an intermediate, this compound can be transformed into various derivatives that may exhibit different pharmacological properties or enhance bioavailability. Its versatility allows chemists to modify it for specific therapeutic targets or to improve efficacy in drug formulations .

Toxicity Studies

Regulatory Compliance:

Before any pharmaceutical application, extensive toxicity studies are conducted using this compound to ensure safety in human use. The compound's role in Abbreviated New Drug Application (ANDA) filings highlights its importance in demonstrating compliance with safety regulations .

Data Tables

| Application Type | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate in statin production (e.g., atorvastatin) |

| Quality Control | Used as a standard for QC/QA in drug manufacturing |

| Toxicity Studies | Essential for safety assessments before clinical trials |

Case Studies

Case Study 1: Synthesis and Yield Optimization

A study focused on optimizing the synthesis of this compound demonstrated improved yields through novel synthetic routes involving protected hydroxy groups. This advancement not only increased efficiency but also minimized unwanted by-products, crucial for cost-effective pharmaceutical manufacturing .

Case Study 2: Regulatory Compliance in Drug Development

In a recent application for atorvastatin, the use of this compound was pivotal in meeting FDA guidelines for drug formulation. The compound's role as a reference standard facilitated smoother regulatory approvals, ensuring that production met stringent safety and efficacy requirements .

作用机制

The mechanism of action of tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl and keto groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

相似化合物的比较

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxoheptanoate

- tert-Butyl ®-6-Cyano-5-hydroxy-3-oxooctanoate

Uniqueness: tert-Butyl ®-6-Cyano-5-hydroxy-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

生物活性

tert-Butyl (R)-6-cyano-5-hydroxy-3-oxohexanoate, also known as (R)-6-cyano-5-hydroxyhexanoic acid tert-butyl ester, is a compound with significant implications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are critical in managing cholesterol levels and preventing cardiovascular diseases. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₇N₁O₄, and it features several functional groups: a tert-butyl group, a cyano group, and a hydroxy group. These groups contribute to its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 227.26 g/mol |

| CAS Number | 125988-01-4 |

| Functional Groups | Cyano, Hydroxy, Carbonyl |

| Classification | Ester |

The primary biological activity of this compound arises from its role as a precursor in the synthesis of statins. Statins work by competitively inhibiting HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and lower levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream .

Antioxidant Properties

Research suggests that the presence of hydroxyl and cyano groups may endow this compound with antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. However, further studies are necessary to fully elucidate these mechanisms.

Synthetic Routes

Various synthetic methods have been developed for producing this compound. Common approaches include:

- Reactions involving hydroxy esters : The compound can be synthesized through reactions involving tertiary butyl acetate and hydroxy esters under controlled conditions.

- Use of carbanions : Employing lithium diisopropylamide to generate carbanions that react with cyano compounds has also been reported .

Pharmaceutical Applications

As a key intermediate in statin synthesis, this compound holds significant pharmaceutical value. Statins derived from this compound are widely used for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Additionally, modifications to its structure could lead to novel derivatives with enhanced biological activity or reduced side effects .

Study on Lipid Metabolism Interaction

A preliminary study indicated that this compound may influence lipid metabolism by interacting with enzymes involved in cholesterol synthesis pathways. The findings suggest potential therapeutic applications in managing dyslipidemia, although comprehensive clinical trials are required to confirm efficacy.

Antioxidant Activity Assessment

In vitro assays have shown that compounds similar to this compound exhibit antioxidant activity. These studies highlight the potential for this compound to protect against oxidative damage in cellular models .

属性

IUPAC Name |

tert-butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)7-9(14)6-8(13)4-5-12/h8,13H,4,6-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQZKUWBWPJBPY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。